molecular formula C25H40O11 B1249658 Eriojaposide B

Eriojaposide B

Cat. No. B1249658
M. Wt: 516.6 g/mol
InChI Key: AFWVBXLXFDAISA-GPRPIQDKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eriojaposide B is an O-acyl carbohydrate.

Scientific Research Applications

1. Eriobotrya Japonica Extracts

Eriojaposide B, along with other compounds, has been isolated from the leaf extract of Eriobotrya japonica. The research on these compounds primarily focuses on their structure and chemical properties (Ito et al., 2001).

2. Eriocalyxin B and Adipogenesis

While not directly about this compound, studies on Eriocalyxin B, a related compound, have shown its effect on inhibiting adipogenesis in adipocytes, impacting cell cycle arrest and fat cell development (Mu et al., 2020).

3. Eriocalyxin B in Prostate Cancer

Eriocalyxin B has also been studied for its effects on inducing apoptosis and autophagy in prostate cancer cells, implicating potential therapeutic uses in cancer treatment (Yu et al., 2019).

4. Eriocalyxin B in Leukemia

Research on Eriocalyxin B includes its impact on leukemia cells, particularly its role in inducing apoptosis and affecting signaling pathways like NF-κB and MAPK (Wang et al., 2007).

5. Eriocalyxin B Biological Activities

A comprehensive review of Eriocalyxin B's biological activities highlights its anti-cancer and anti-inflammatory effects, and its potential in modulating cell signaling pathways in cancerous cells (Riaz et al., 2019).

6. Eriocalyxin B in Lymphoma

Eriocalyxin B's effects on lymphoma cells have been studied, showing its potential in inducing apoptosis through various signaling pathways, which broadens its value in hematological malignancy treatments (Zhang et al., 2010).

7. Eriocalyxin B in Autoimmune Diseases

Eriocalyxin B has shown efficacy in experimental autoimmune encephalomyelitis, an animal model for multiple sclerosis, suggesting its role in autoimmune disease treatment (Lu et al., 2013).

properties

Molecular Formula

C25H40O11

Molecular Weight

516.6 g/mol

IUPAC Name

(4R)-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one

InChI

InChI=1S/C25H40O11/c1-11-8-14(26)9-25(4,5)15(11)7-6-12(2)34-24-22(32)20(30)18(28)16(36-24)10-33-23-21(31)19(29)17(27)13(3)35-23/h6-8,12-13,15-24,27-32H,9-10H2,1-5H3/b7-6+/t12-,13+,15+,16-,17+,18-,19-,20+,21-,22-,23-,24-/m1/s1

InChI Key

AFWVBXLXFDAISA-GPRPIQDKSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H](C)/C=C/[C@H]3C(=CC(=O)CC3(C)C)C)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C)C=CC3C(=CC(=O)CC3(C)C)C)O)O)O)O)O)O

synonyms

(6R,9R)-3-oxo-alpha-ionyl-9-O-alpha-rhamnopyranosyl-(1''-6')-beta-glucopyranoside
eriojaposide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eriojaposide B
Reactant of Route 2
Eriojaposide B
Reactant of Route 3
Eriojaposide B
Reactant of Route 4
Eriojaposide B
Reactant of Route 5
Eriojaposide B
Reactant of Route 6
Eriojaposide B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.